molecular formula C7H7BrIN B15364210 2-Bromo-4-iodo-6-methylaniline

2-Bromo-4-iodo-6-methylaniline

Cat. No.: B15364210
M. Wt: 311.95 g/mol
InChI Key: ASVWRGHPIQIDCM-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-6-methylaniline (CAS: 1696510-14-1) is a halogenated aromatic amine with the molecular formula C₇H₇BrIN and a molar mass of 311.95 g/mol . Its structure features a bromine atom at the ortho-position, an iodine atom at the para-position, and a methyl group at the meta-position relative to the amine group. This substitution pattern significantly influences its physicochemical properties, including solubility, reactivity, and thermal stability.

Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

2-bromo-4-iodo-6-methylaniline

InChI

InChI=1S/C7H7BrIN/c1-4-2-5(9)3-6(8)7(4)10/h2-3H,10H2,1H3

InChI Key

ASVWRGHPIQIDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Br)I

Origin of Product

United States

Scientific Research Applications

2-Bromo-4-iodo-6-methylaniline is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-4-iodo-6-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substitutional Differences

Key analogs of 2-Bromo-4-iodo-6-methylaniline include halogen and substituent positional isomers, as well as derivatives with alternative functional groups. A comparative analysis is provided below:

Table 1: Structural Comparison of Halogenated Aniline Derivatives
Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Features
This compound 1696510-14-1 C₇H₇BrIN Br (2), I (4), CH₃ (6) 311.95 High steric hindrance, heavy atom effects
2-Bromo-6-iodo-4-methylaniline 289038-12-6 C₇H₇BrIN Br (2), I (6), CH₃ (4) 311.94 Altered regiochemistry impacts reactivity
4-Bromo-2-iodo-6-methylaniline 922170-67-0 C₇H₇BrIN Br (4), I (2), CH₃ (6) 311.95 Reduced steric hindrance at para-Br
2-Bromo-4-fluoro-6-methylaniline 202865-77-8 C₇H₇BrFN Br (2), F (4), CH₃ (6) 220.04 Fluorine’s electronegativity enhances stability
4-Bromo-2-chloro-6-methylaniline 30273-42-8 C₇H₇BrClN Br (4), Cl (2), CH₃ (6) 220.49 Chlorine’s moderate leaving group ability
2-Bromo-4-methoxy-6-nitroaniline 10172-35-7 C₇H₇BrN₂O₃ Br (2), OCH₃ (4), NO₂ (6) 247.05 Nitro group enhances electrophilicity

Physicochemical Properties

Solubility and Reactivity
  • This compound: Limited solubility in polar solvents due to iodine’s hydrophobic nature; reacts preferentially in palladium-catalyzed couplings .
  • 2-Bromo-4-fluoro-6-methylaniline : Higher solubility in polar aprotic solvents (e.g., DMF) attributed to fluorine’s electronegativity; used in nucleophilic aromatic substitutions .
  • 4-Bromo-2-chloro-6-methylaniline: Moderate solubility in ethanol; undergoes Ullmann-type couplings with copper catalysts .
Thermal Stability
  • Iodine-containing analogs (e.g., this compound) exhibit lower thermal stability (decomposition above 150°C) compared to fluoro or chloro derivatives, which remain stable up to 200°C .
Table 2: Hazard Comparison
Compound Name Hazard Statements (GHS) Regulatory Lists
This compound H302, H315, H319, H335 Not listed in major inventories
4-Bromo-2-methyl-6-nitroaniline H302, H410 WHO Occupational Exposure Limits
2-Bromo-4-methoxy-6-nitroaniline H272, H302, H317 EU REACH Annex XVII

Research Findings

Reactivity Trends

  • Steric Effects : The methyl group at position 6 in this compound hinders electrophilic substitution at the ortho position, directing reactions to the para iodine site .
  • Halogen Exchange : Iodine in this compound can be replaced by aryl groups via cross-coupling, whereas chloro analogs require harsher conditions .

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